![molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9](/img/structure/B2776515.png)

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

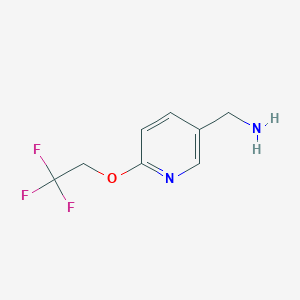

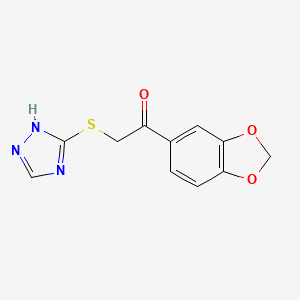

“1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane” is a chemical compound with the CAS Number 1823962-41-9 . It’s a member of the bicyclo[1.1.1]pentane (BCP) family , which are extensively studied as bioisosteric components of drugs . BCPs are not found in nature and are known to approximate the distance of a para-disubstituted benzene .

Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest for several decades . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare more than 300 functionalized BCPs on a (multi)gram scale . Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods .Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Chemical Reactions Analysis

BCPs have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, often outweighing the corresponding derivatives to becoming clinical candidates . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs are highly dependent on the spatial arrangement and interactions between the constituent molecules . The non-covalent interactions engaged by this subunit play an important role in molecular recognition .Scientific Research Applications

Molecular Rods

Bicyclo[1.1.1]pentane (BCP) derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or parts of a molecule in a rigid manner.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that rotate or spin on an axis and can be used in the design of molecular machines or motors.

Supramolecular Linker Units

BCP derivatives have been applied as supramolecular linker units . These are used to connect two or more molecules together in a larger supramolecular structure.

Liquid Crystals

In the field of materials science, BCP derivatives have been used in the creation of liquid crystals . These are substances that have properties between those of conventional liquids and those of solid crystals.

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These are used to measure the distance between two chromophores, which is useful in many areas of biology and chemistry.

Metal–Organic Frameworks

BCP derivatives have been extensively investigated for their use in metal–organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Bioisosteres in Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Synthesis of [1.1.1]propellane

BCP derivatives have been used in the synthesis of [1.1.1]propellane . This is a type of organic compound with a unique and highly strained three-carbon bridge.

Mechanism of Action

Target of Action

The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.

Mode of Action

The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.

properties

IUPAC Name |

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZFXAXGDITKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)

![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)

![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)

![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)